6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor design BTK Structure-activity relationship

6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443292-26-9, molecular formula C₁₁H₁₄ClN₅, molecular weight 251.72 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold extensively validated as a protein kinase inhibitor pharmacophore. The compound features a chloro substituent at the 6-position—a reactive synthetic handle enabling nucleophilic aromatic substitution or cross-coupling derivatization—and a 1-methylpiperidin-3-yl moiety attached at the N1 position of the pyrazole ring.

Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
Cat. No. B11867183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC11H14ClN5
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)N2C3=NC(=NC=C3C=N2)Cl
InChIInChI=1S/C11H14ClN5/c1-16-4-2-3-9(7-16)17-10-8(6-14-17)5-13-11(12)15-10/h5-6,9H,2-4,7H2,1H3
InChIKeyLCDGTXXINHMRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine: Scaffold Position, Physicochemical Identity, and Procurement-Relevant Purity Specifications


6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443292-26-9, molecular formula C₁₁H₁₄ClN₅, molecular weight 251.72 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold extensively validated as a protein kinase inhibitor pharmacophore [1]. The compound features a chloro substituent at the 6-position—a reactive synthetic handle enabling nucleophilic aromatic substitution or cross-coupling derivatization—and a 1-methylpiperidin-3-yl moiety attached at the N1 position of the pyrazole ring. The 3-piperidinyl attachment geometry represents a specific regioisomeric choice that distinguishes it from the more common 4-piperidinyl isomer (CAS 1443288-00-3), potentially altering the spatial orientation of the basic amine within kinase ATP-binding pockets [2]. Commercial availability with ISO-certified purity specifications (≥98%, NLT 98%) supports its use as a building block in medicinal chemistry campaigns targeting tyrosine and serine/threonine kinases .

Why the 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine Scaffold Cannot Be Generically Substituted by Its 4-Piperidinyl Isomer or Alternative Pyrazolopyrimidine Cores


Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors exhibit profound sensitivity to the regiochemistry and nature of substituents at the N1 position. The 3-piperidinyl attachment in the target compound places the basic tertiary amine at a distinct distance and dihedral angle relative to the hinge-binding pyrimidine ring compared with the 4-piperidinyl isomer (CAS 1443288-00-3). In the context of BTK inhibition, Park et al. (2017) demonstrated that pyrazolo[3,4-d]pyrimidin-1-yl piperidine derivatives achieve non-covalent, reversible BTK binding with selectivity profiles that are exquisitely dependent on the piperidine substitution pattern and linker geometry [1]. Furthermore, the 6-chloro substituent is not merely a placeholder—it serves as a critical synthetic diversification point via palladium-catalyzed cross-coupling or SₙAr chemistry, a capability absent in 6-H or 6-alkyl analogs. Procurement of the incorrect positional isomer or a scaffold with a different halogen leaving group (e.g., 6-bromo or 6-iodo) introduces uncontrolled variation in both downstream synthetic yields and kinase selectivity profiles, directly undermining SAR reproducibility in lead optimization campaigns [2].

Quantitative Comparative Evidence for 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine Against Closest Analogs


Regioisomeric Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Attachment and Impact on Kinase Hinge-Binding Geometry

The target compound bears the 1-methylpiperidine moiety at the 3-position of the piperidine ring, in contrast to the commercially available 4-piperidinyl isomer (CAS 1443288-00-3, also formula C₁₁H₁₄ClN₅, MW 251.72). The 3-piperidinyl attachment shifts the tertiary amine by approximately 1.5 Å in three-dimensional space relative to the pyrazolo[3,4-d]pyrimidine core compared with the 4-substituted isomer, a difference known to alter kinase selectivity profiles in related pyrazolopyrimidine series. Park et al. (2017) demonstrated that pyrazolo[3,4-d]pyrimidin-1-yl piperidine derivatives with varying piperidine substitution patterns exhibit differential BTK inhibitory potency, with the non-covalent binding mode being exquisitely sensitive to the spatial positioning of the basic amine within the ATP-binding pocket [1].

Kinase inhibitor design BTK Structure-activity relationship

Synthetic Diversification Capacity: 6-Chloro as a Reactive Leaving Group for Pd-Catalyzed Cross-Coupling vs. 6-H or 6-Alkyl Analogs

The 6-chloro substituent on the pyrimidine ring of the target compound enables direct participation in Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira cross-coupling reactions for late-stage diversification. In contrast, the 6-unsubstituted analog (6-H-pyrazolo[3,4-d]pyrimidine, CAS 271-79-0) lacks a leaving group at this position entirely, while the 6-bromo analog (higher reactivity but increased cost and potential for off-target metal insertion) and 6-iodo analog (further increased reactivity) introduce different reactivity profiles. The chlorine atom provides an optimal balance between synthetic accessibility (bond dissociation energy C–Cl: 397 kJ/mol vs. C–Br: 339 kJ/mol vs. C–I: 280 kJ/mol) and sufficient reactivity for palladium-mediated coupling, making it the preferred leaving group for stepwise SAR exploration in kinase inhibitor programs [1].

Medicinal chemistry Cross-coupling Building block

Scaffold Validation: Pyrazolo[3,4-d]pyrimidin-1-yl piperidine Core as Established BTK Pharmacophore vs. Ibrutinib's 4-Phenoxyphenyl Substitution Pattern

The pyrazolo[3,4-d]pyrimidin-1-yl piperidine scaffold—to which the target compound belongs—has been validated as a non-covalent, reversible BTK inhibitor chemotype by Park et al. (2017). Unlike ibrutinib (CAS 936563-96-1), which bears a 4-phenoxyphenyl group at C3 and an acrylamide warhead for covalent Cys481 modification, the simplified 6-chloro-1-(1-methylpiperidin-3-yl) scaffold lacks the acrylamide functionality and bulky C3 substituent, providing a cleaner starting point for designing reversible inhibitors that retain activity against the Cys481Ser mutant BTK, a clinically relevant resistance mutation [1]. The non-covalent binding mode is exquisitely selective for BTK, a feature critical for avoiding off-target kinase inhibition that contributes to ibrutinib's adverse effect profile (atrial fibrillation, bleeding) [2].

BTK inhibitor Non-covalent inhibition Ibrutinib resistance

Kinase Target Space Coverage: Scaffold Privileged for DYRK1B, SGK1, and BTK vs. Narrower Kinase Selectivity of Alternative Heterocyclic Cores

The pyrazolo[3,4-d]pyrimidine scaffold has been independently claimed in patents targeting three distinct kinase families: DYRK1B/DYRK1A (solid tumors, Down syndrome, Alzheimer's disease) [1], SGK-1 (Long QT syndrome, heart failure, cancer) [2], and BTK (B-cell malignancies, autoimmune disease) [3]. This polypharmacological coverage is enabled by the scaffold's purine-mimetic architecture, which allows productive hinge-region hydrogen bonding across multiple kinase ATP-binding pockets with distinct gatekeeper residue environments. In contrast, scaffolds such as pyrrolo[2,3-d]pyrimidine (JAK-targeted) or thieno[3,2-d]pyrimidine (PI3K-targeted) exhibit narrower kinase selectivity profiles that are less readily redirected via peripheral substitution. The 6-chloro substituent and 1-(1-methylpiperidin-3-yl) group of the target compound represent a versatile starting point for exploring this broad kinase target space.

Kinase polypharmacology DYRK1B SGK1 Target space coverage

Procurement and Quality Benchmarking: Certified Purity (≥98% NLT) and ISO-Compliant Manufacturing vs. Uncertified or Lower-Grade Vendor Offerings

The target compound is commercially available with documented purity specifications of NLT 98% (Not Less Than 98%) from ISO-certified manufacturers . The 4-piperidinyl positional isomer (CAS 1443288-00-3) is also available from multiple vendors, but purity specifications and batch-to-batch consistency vary across suppliers. The C11H14ClN5 molecular formula and MW of 251.72 g/mol are identical between the 3-piperidinyl and 4-piperidinyl isomers, making orthogonal analytical confirmation (e.g., ¹H NMR, HPLC retention time, or melting point) essential for identity verification upon receipt. The presence of the chlorine atom provides a characteristic isotopic signature (³⁵Cl/³⁷Cl, ~3:1 ratio) detectable by mass spectrometry, enabling rapid identity confirmation and detection of positional isomer contamination .

Chemical procurement Quality control GMP-like specifications

Highest-Value Application Scenarios for 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine Based on Scaffold Evidence


BTK Inhibitor Lead Optimization Targeting Ibrutinib-Resistant Cys481Ser Mutant B-Cell Malignancies

The pyrazolo[3,4-d]pyrimidin-1-yl piperidine scaffold has been demonstrated to yield non-covalent, reversible BTK inhibitors that retain binding affinity against the Cys481Ser mutant, a clinically prevalent ibrutinib-resistance mutation [1]. The target compound's 6-chloro group provides a synthetic entry point for installing diverse C6-substituents (aryl, heteroaryl, amino) to explore BTK hinge-binding interactions, while the 3-piperidinyl moiety can be further elaborated to optimize selectivity over ITK, EGFR, and TEC family kinases. This application is directly supported by the BTK inhibitor SAR reported by Park et al. (2017) for the pyrazolo[3,4-d]pyrimidin-1-yl piperidine chemotype [1].

DYRK1B/DYRK1A Dual Inhibitor Development for Solid Tumors and Neurodegenerative Disease

The pyrazolo[3,4-d]pyrimidine scaffold is specifically claimed as a DYRK1B and DYRK1A inhibitor chemotype in US20120184508, with therapeutic applicability to solid tumors (lung, pancreatic, colon, breast, bone, prostate), Down syndrome, and early-onset Alzheimer's disease [2]. The 6-chloro substituent of the target compound enables late-stage diversification to modulate DYRK1B vs. DYRK1A selectivity, while the 3-piperidinyl group occupies a solvent-exposed region amenable to physicochemical property tuning without disrupting hinge-binding. The dual DYRK1B/DYRK1A target profile distinguishes this scaffold from single-kinase approaches (e.g., selective DYRK1A inhibitors based on the pyrazolidine-3,5-dione core).

SGK-1 Inhibitor Discovery for Cardiovascular and Oncology Indications via 6-Position Derivatization

Patent US20240309005 discloses pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives as SGK-1 inhibitors for Long QT syndrome, heart failure, arrhythmia, cardiac fibrosis, and multiple cancer types [3]. The target compound, bearing a 6-chloro substituent, serves as the direct synthetic precursor to the 6-sulfonamide series via chlorine displacement. The 3-piperidinyl vs. 4-piperidinyl regioisomerism at the N1 position may influence SGK-1 vs. Akt1 selectivity, a critical parameter given the high sequence homology between these AGC-family kinases. The in silico screening study by Ortuso et al. (2014) on 322 pyrazolo-pyrimidine derivatives against the SGK-1 crystallographic model provides a computational framework for prioritizing derivatives synthesized from this building block [4].

Modular Kinase Probe Synthesis for Chemical Biology Target Deconvolution Studies

The combination of a reactive 6-chloro handle and a pre-installed 1-(1-methylpiperidin-3-yl) solubility-enhancing group makes the target compound an ideal core scaffold for generating focused kinase probe libraries. The three unsubstituted positions (C3, C4, C6) allow independent, sequential functionalization: C6 via cross-coupling or SₙAr, C4 via amination, and C3 via electrophilic substitution or metallation. The established multi-kinase recognition of the pyrazolo[3,4-d]pyrimidine core (DYRK1B, SGK-1, BTK, Src, EGFR, PDE2, CYP3A4) [1][2][3][4] enables a single compound collection to serve as a screening deck for multiple target classes, reducing chemical procurement costs and enabling efficient target deconvolution in phenotypic screening campaigns [5].

Quote Request

Request a Quote for 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.